5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound that features a benzimidazole core substituted with dichloro and chlorobenzyl groups, along with a pyridinone moiety
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the benzimidazole class, which is known to have a wide range of biological activities . Benzimidazoles are known to bind with high affinity to multiple receptors, which could potentially be the targets of this compound .
Mode of Action
Benzimidazole derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound’s interaction with its targets could lead to changes in cellular processes, resulting in these effects.
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to inflammation, viral replication, cancer progression, and other processes.
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be metabolized by the body’s enzymatic systems.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, the compound could potentially have effects at the molecular and cellular level, such as inhibiting enzyme activity, disrupting cellular processes, or inducing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactionsThe final step involves the incorporation of the pyridinone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: Common in organic synthesis, this reaction can replace one substituent with another under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-1H-indole: Shares the dichloro substitution but differs in the core structure.
2,3-dichloro-5,6-dicyano-p-benzoquinone: Another dichloro-substituted compound with different functional groups and applications.
Uniqueness
5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique due to its combination of a benzimidazole core with a pyridinone moiety, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
5-[5,6-dichloro-1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-13-4-2-1-3-12(13)10-25-17-8-15(22)14(21)7-16(17)24-19(25)11-5-6-18(26)23-9-11/h1-9H,10H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEFQVKSNJHGLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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